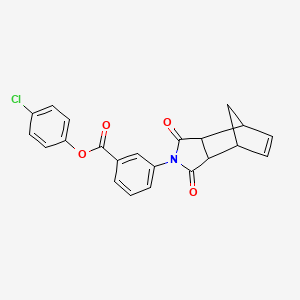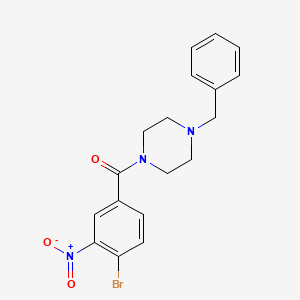
(+)-Biotin-PEG12-NH-Mal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Biotin-PEG12-NH-Mal is a compound that combines biotin, polyethylene glycol (PEG), and maleimide. Biotin is a vitamin that plays a crucial role in various metabolic processes, PEG is a polymer that enhances solubility and biocompatibility, and maleimide is a functional group that reacts with thiol groups. This compound is widely used in bioconjugation and drug delivery applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin-PEG12-NH-Mal typically involves the conjugation of biotin with PEG and maleimide. The process begins with the activation of biotin, followed by the attachment of PEG through a coupling reaction. Finally, maleimide is introduced to the PEGylated biotin. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. Techniques such as chromatography and mass spectrometry are employed to monitor the synthesis and verify the compound’s structure.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Biotin-PEG12-NH-Mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups in proteins and peptides, forming stable thioether bonds.
Hydrolysis: The ester bonds in the PEG chain can undergo hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The biotin moiety can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous buffers at neutral pH, using thiol-containing compounds.
Hydrolysis: Conducted under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Involves the use of oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol.
Major Products Formed
Thioether Bonds: Formed during substitution reactions with thiol groups.
Hydrolyzed PEG Chains: Resulting from hydrolysis reactions.
Oxidized or Reduced Biotin: Products of redox reactions involving the biotin moiety.
Applications De Recherche Scientifique
(+)-Biotin-PEG12-NH-Mal has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and as a linker in various chemical reactions.
Biology: Facilitates the labeling and detection of biomolecules, such as proteins and nucleic acids.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of diagnostic assays and biosensors.
Mécanisme D'action
The mechanism of action of (+)-Biotin-PEG12-NH-Mal involves the specific interaction of its functional groups with target molecules:
Biotin: Binds to avidin or streptavidin with high affinity, enabling the detection and purification of biotinylated molecules.
PEG: Increases the solubility and biocompatibility of the compound, reducing immunogenicity and enhancing circulation time in vivo.
Maleimide: Reacts with thiol groups in proteins and peptides, forming stable thioether bonds that facilitate bioconjugation.
Comparaison Avec Des Composés Similaires
(+)-Biotin-PEG12-NH-Mal can be compared with other biotin-PEG-maleimide compounds, such as:
Biotin-PEG4-NH-Mal: Shorter PEG chain, resulting in lower solubility and biocompatibility.
Biotin-PEG24-NH-Mal: Longer PEG chain, offering higher solubility but potentially reduced binding efficiency.
Biotin-PEG12-NH2: Lacks the maleimide group, limiting its use in thiol-based bioconjugation.
The uniqueness of this compound lies in its balanced PEG chain length, which provides optimal solubility and biocompatibility while maintaining efficient bioconjugation capabilities.
Propriétés
Formule moléculaire |
C43H75N5O17S |
|---|---|
Poids moléculaire |
966.1 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C43H75N5O17S/c49-38(4-2-1-3-37-42-36(35-66-37)46-43(53)47-42)44-8-11-54-13-15-56-17-19-58-21-23-60-25-27-62-29-31-64-33-34-65-32-30-63-28-26-61-24-22-59-20-18-57-16-14-55-12-9-45-39(50)7-10-48-40(51)5-6-41(48)52/h5-6,36-37,42H,1-4,7-35H2,(H,44,49)(H,45,50)(H2,46,47,53) |
Clé InChI |
WAOKCINZZZEVIC-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12465676.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide](/img/structure/B12465679.png)
![3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12465680.png)

![2-{4-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B12465697.png)

![N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide](/img/structure/B12465709.png)
![4-Tert-butylphenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate (non-preferred name)](/img/structure/B12465720.png)
![4-fluoro-N-(4-{4-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12465722.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12465734.png)

![2-{[(4-chlorophenyl)carbonyl]amino}-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12465739.png)

![2-[(E)-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol](/img/structure/B12465741.png)
